3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is a chemical compound with the molecular formula C3H3BrN2O. It has a molecular weight of 162.97 . The compound is a liquid and is stored at temperatures below -20°C .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which includes 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, involves a five-membered heterocyclic ring system consisting of two carbon, two nitrogen, and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine can be represented by the InChI code 1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 and the InChI key STAIGPZGPQPXIB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine include a molecular weight of 162.97 , and it is a liquid at room temperature . It is stored under an inert atmosphere and at temperatures below -20°C .Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives: , such as 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, have shown a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their effectiveness in controlling plant diseases that threaten food security . These compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight, a disease that can lead to significant crop loss .
Anti-Infective Agents
The 1,2,4-oxadiazole scaffold has been explored for its potential as an anti-infective agent. Research indicates that diversely substituted 1,2,4-oxadiazoles, including the 3-bromo derivative, possess activities against a range of infectious agents, including bacterial, viral, and leishmanial pathogens . These findings suggest that 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine could be a valuable compound in the development of new anti-infective therapies.
Anticancer Activity
Compounds with 1,2,4-oxadiazole structures have been investigated for their anticancer properties. While specific data on 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine is not detailed, related scaffolds have shown the ability to interact with biological targets that are crucial in the progression of cancer, such as enzymes and growth factor receptors . This suggests that further research into the anticancer potential of this compound could be fruitful.
Chemical Pesticides
The search for efficient and low-risk chemical pesticides has led to the synthesis of novel 1,2,4-oxadiazole derivatives. These compounds, including the 3-bromo variant, have been evaluated for their agricultural activities and have shown promise as potential alternatives to traditional pesticides .
Antibacterial Agents for Crop Protection
The antibacterial activity of 1,2,4-oxadiazole derivatives against pathogens affecting crops is significant. For instance, certain derivatives have shown excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) , better than existing treatments like bismerthiazol and thiodiazole copper . This highlights the potential of 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine as a novel antibacterial agent for crop protection.
Drug Discovery and Design
The 1,2,4-oxadiazole ring is a common feature in many pharmaceuticals due to its versatility in drug design. The presence of this moiety in 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine makes it a candidate for the design of new drugs, particularly those targeting diseases caused by resistant microorganisms .
Safety and Hazards
The safety information for 3-Bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-11-8(13-12-5)6-2-7(9)4-10-3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKGVCYLZLWOGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1283108-13-3 | |
Record name | 3-bromo-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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